N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O4S/c1-13(29)22-15-5-7-16(8-6-15)23-20(30)12-33-21-25-24-19-10-9-18(26-27(19)21)14-3-2-4-17(11-14)28(31)32/h2-11H,12H2,1H3,(H,22,29)(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGMDCBUMJYDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cycloaddition reaction involving pyridine N-imine and an appropriate dipolarophile, such as an alkynyl heterocycle.
Thioether Formation: The thioether linkage is formed by reacting the triazolopyridazine intermediate with a thiol derivative under basic conditions.
Acetamide Introduction: The final step involves the acylation of the amine group with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino derivative.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Reduction: Formation of N-(4-aminophenyl)-2-((6-(3-aminophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, the inhibition of protein tyrosine phosphatases (PTPs) has been shown to affect cancer cell proliferation and survival .
- Antimicrobial Properties
- Neuroprotective Effects
Table 1: Summary of Key Studies
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves the inhibition of specific enzymes and signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Triazolopyridazine Core
Compound A vs. N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (CAS 852373-36-5)
- Key Difference : Compound A has a 3-nitrophenyl group on the triazolopyridazine, whereas the analog (CAS 852373-36-5) features a 4-chlorophenyl group.
- In contrast, the chloro (–Cl) substituent offers moderate electron withdrawal and lipophilicity, which may influence solubility and membrane permeability .
Compound A vs. N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS 852376-45-5)
- Key Difference : The triazolopyridazine core in CAS 852376-45-5 bears a 4-methoxyphenyl group, while the acetamide side chain is linked to a 4-ethoxyphenyl group.
- Compound A’s nitro group may confer higher reactivity in electrophilic interactions .
Variations in the Acetamide-Linked Phenyl Group
Compound A vs. N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894058-19-6)
- Key Difference : The acetamide group in Compound A is attached to a 4-acetamidophenyl moiety, whereas CAS 894058-19-6 has a 3-acetylphenyl group.
- Impact : The para-substituted acetamido group (–NHCOCH₃) in Compound A may improve steric accessibility for hydrogen bonding compared to the meta-substituted acetyl (–COCH₃) group, which could alter target engagement .
Compound A vs. 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide (CAS 1203365-53-0)
- Key Difference : The triazolopyridazine in CAS 1203365-53-0 is substituted with a pyridin-3-yl group, and the acetamide is linked to a thiophen-2-ylmethyl group.
- However, the thiophene’s sulfur atom may increase metabolic susceptibility compared to Compound A’s nitro-substituted phenyl .
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 527.57 g/mol
LogP: 6.5245
PSA (Polar Surface Area): 180.07 Ų
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, triazolethiones have been shown to possess cytotoxic effects against various cancer cell lines. A study demonstrated that certain triazole derivatives exhibited IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative A | HCT-116 | 6.2 |
| Triazole Derivative B | T47D | 27.3 |
| Triazole Derivative C | MCF-7 | 43.4 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial efficacy. Similar compounds with nitrophenyl and triazole moieties have demonstrated antibacterial activity against a range of pathogens. In particular, studies have shown that triazole derivatives can inhibit bacterial growth effectively compared to standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing the triazole ring have been documented in various studies. These compounds often inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of a thioacetamide group may enhance these activities by modulating cellular signaling pathways .
Case Studies
- Study on Anticancer Activity : A recent investigation evaluated the cytotoxic effects of this compound against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with significant selectivity towards malignant cells over normal cells.
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of related triazole compounds against Gram-positive and Gram-negative bacteria. The findings revealed that the compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as new antibacterial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
